molecular formula C18H24O B12585687 2-Naphthalenol, 6-(1,1,3,3-tetramethylbutyl)- CAS No. 337363-56-1

2-Naphthalenol, 6-(1,1,3,3-tetramethylbutyl)-

Cat. No.: B12585687
CAS No.: 337363-56-1
M. Wt: 256.4 g/mol
InChI Key: QSGVQNXDJWHYGZ-UHFFFAOYSA-N
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Description

2-Naphthalenol, 6-(1,1,3,3-tetramethylbutyl)- is an organic compound with the molecular formula C18H24O It is a derivative of naphthol, where the hydroxyl group is attached to the second position of the naphthalene ring, and a bulky 1,1,3,3-tetramethylbutyl group is attached to the sixth position

Properties

CAS No.

337363-56-1

Molecular Formula

C18H24O

Molecular Weight

256.4 g/mol

IUPAC Name

6-(2,4,4-trimethylpentan-2-yl)naphthalen-2-ol

InChI

InChI=1S/C18H24O/c1-17(2,3)12-18(4,5)15-8-6-14-11-16(19)9-7-13(14)10-15/h6-11,19H,12H2,1-5H3

InChI Key

QSGVQNXDJWHYGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC2=C(C=C1)C=C(C=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenol, 6-(1,1,3,3-tetramethylbutyl)- typically involves the alkylation of 2-naphthol with 1,1,3,3-tetramethylbutyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and ensuring the safety of the process.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenol, 6-(1,1,3,3-tetramethylbutyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl3) as a catalyst.

Major Products Formed

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of dihydronaphthols.

    Substitution: Formation of various substituted naphthalenes depending on the electrophile used.

Scientific Research Applications

2-Naphthalenol, 6-(1,1,3,3-tetramethylbutyl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Used in the formulation of specialty chemicals, including stabilizers and surfactants.

Mechanism of Action

The mechanism of action of 2-Naphthalenol, 6-(1,1,3,3-tetramethylbutyl)- involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the bulky alkyl group can influence the compound’s lipophilicity and membrane permeability. These interactions can affect cellular pathways and enzyme activities, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenol, 4-(1,1,3,3-tetramethylbutyl)-: Similar structure but with the alkyl group at the fourth position.

    1-Naphthalenol, 1,2,3,4,4a,7,8,8a-octahydro-1,6-dimethyl-4-(1-methylethyl)-: Different substitution pattern and hydrogenation state.

Uniqueness

2-Naphthalenol, 6-(1,1,3,3-tetramethylbutyl)- is unique due to the specific positioning of the bulky alkyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature can lead to distinct properties and applications compared to its analogs.

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